1H-Imidazole-4-carboxamide, 2,5-dihydro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-2-oxo-
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Overview
Description
N-(2-(7-Methoxynaphth-1-yl)ethyl)-2-imidazolinone-4-carboxamide is a compound known for its significant pharmacological properties. It is structurally related to melatonin and has been studied for its potential therapeutic applications, particularly in the field of antidepressants. This compound acts as an agonist for melatonin receptors and an antagonist for serotonin receptors, making it a unique candidate for various medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-Methoxynaphth-1-yl)ethyl)-2-imidazolinone-4-carboxamide typically involves a multi-step process. One common method includes the catalytic hydrogenation and acetylation of 7-methoxy-1-naphthylacetonitrile. This process uses nickel oxide (NiO) as a catalyst, resulting in a high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-Methoxynaphth-1-yl)ethyl)-2-imidazolinone-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) are used to reduce the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (CH3I)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction typically results in the formation of amines .
Scientific Research Applications
N-(2-(7-Methoxynaphth-1-yl)ethyl)-2-imidazolinone-4-carboxamide has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential antidepressant due to its action on melatonin and serotonin receptors.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The compound exerts its effects primarily through its interaction with melatonin and serotonin receptors. It acts as an agonist for melatonin MT1 and MT2 receptors, promoting sleep and regulating circadian rhythms. Additionally, it functions as an antagonist for serotonin 5-HT2C receptors, leading to the release of noradrenaline and dopamine in the brain. These combined actions contribute to its antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Agomelatine: Another melatonergic antidepressant with similar receptor interactions.
Melatonin: A naturally occurring hormone with structural similarities.
Serotonin Antagonists: Compounds like mirtazapine that also target serotonin receptors
Uniqueness
N-(2-(7-Methoxynaphth-1-yl)ethyl)-2-imidazolinone-4-carboxamide stands out due to its dual action on melatonin and serotonin receptors, offering a unique therapeutic profile. Unlike other compounds, it effectively combines the benefits of melatonin agonism and serotonin antagonism, making it a promising candidate for treating depression and sleep disorders .
Properties
CAS No. |
138113-01-6 |
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Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]-2-oxo-1,5-dihydroimidazole-4-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c1-23-13-6-5-11-3-2-4-12(14(11)9-13)7-8-18-16(21)15-10-19-17(22)20-15/h2-6,9H,7-8,10H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
BCBJOMAYLHQYKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=NC(=O)NC3)C=C1 |
Origin of Product |
United States |
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